4-Fluorobenzenesulphonic acid
Overview
Description
4-Fluorobenzenesulphonic acid is a chemical compound that is part of the organosulfur and organophosphorus acid families. It is characterized by the presence of a fluorine atom and a sulphonic acid group attached to a benzene ring. This compound is of interest due to its potential applications in various fields, including materials science and pharmaceuticals.
Synthesis Analysis
The synthesis of related compounds to 4-fluorobenzenesulphonic acid has been explored in several studies. For instance, the synthesis of 4-fluoro-3-sulfobenzylphosphonic acid and its salts has been achieved, which involves the formation of new compounds with layered structures . Another study reports the synthesis of 4-vinylbenzenephosphonic acid through a sequence of reactions starting from 2-bromoethylbenzene, which includes nitration, reduction, diazotization, and dehydrohalogenation steps . These methods provide insights into the possible synthetic routes that could be adapted for the synthesis of 4-fluorobenzenesulphonic acid itself.
Molecular Structure Analysis
The molecular structure of 4-fluorobenzenesulphonic acid-related compounds has been determined using single-crystal X-ray methods. For example, the crystal structure of 4-fluoro-3-sulfobenzylphosphonic acid monohydrate is described as crystallizing in layers with acidic groups directed towards the faces of the layer, and water molecules hydrogen-bonded to the sulfonate oxygen atoms . This detailed structural information is crucial for understanding the molecular interactions and properties of these compounds.
Chemical Reactions Analysis
The reactivity of compounds similar to 4-fluorobenzenesulphonic acid has been documented. Organosulphur phosphorus acid compounds, such as 4-fluorobenzylphosphono-3-sulphonic acid, have been obtained by sulphonation with liquid SO3, indicating the high reactivity of the fluorobenzylphosphonic acids towards sulphonation . This suggests that 4-fluorobenzenesulphonic acid could also participate in various chemical reactions, potentially serving as a building block for more complex molecules.
Physical and Chemical Properties Analysis
While specific physical and chemical properties of 4-fluorobenzenesulphonic acid are not directly reported in the provided papers, the studies of related compounds offer some insights. The layered structures and hydrogen bonding patterns observed in the crystal structures of these compounds can influence their solubility, stability, and reactivity . Additionally, the presence of fluorine is known to affect the acidity and electronic properties of aromatic sulfonic acids, which would be relevant for 4-fluorobenzenesulphonic acid as well.
Scientific Research Applications
Application
It is used in Friedel-Crafts acylation and alkylation reactions. These are types of electrophilic aromatic substitution reactions where an acyl or alkyl group is introduced into an aromatic ring.
Method of Application
The specific procedures can vary, but generally, the reaction involves the aromatic compound, the acyl or alkyl agent, and the 4-FBS as a catalyst. The reaction is typically carried out in a suitable solvent at elevated temperatures.
Results
The outcome of these reactions is the formation of acylated or alkylated aromatic compounds. These compounds are important in various fields, including the production of dyes, pharmaceuticals, and polymers.
Pharmaceutical Research
4-FBS can be employed as a reagent in the synthesis of various pharmaceutical intermediates and drug precursors.
Application
One specific application is in the development of Human neutrophil elastase (hNE) inhibitors for the treatment of Acute Respiratory Distress Syndrome (ARDS) .
Method of Application
Various benzenesulfonic acid derived compounds were synthesized and evaluated as competitive inhibitors of hNE. The specific compound 4f shows moderate inhibitory activity (IC 50 = 35.2 μM) against hNE .
Results
The results of this research could potentially lead to new treatments for ARDS, a condition that can occur in severe cases of diseases like COVID-19 .
Synthesis of HCV Inhibitors
4-FBS is used as a reactant in the synthesis of Hepatitis C Virus (HCV) inhibitors based on a thiazolone scaffold .
Application
This application is in the field of antiviral drug development, specifically for the treatment of Hepatitis C .
Method of Application
The specific procedures can vary, but generally, the reaction involves the thiazolone scaffold, 4-FBS, and other necessary reagents. The reaction is typically carried out in a suitable solvent at controlled temperatures .
Results
The outcome of these reactions is the formation of potential HCV inhibitors. These compounds are important in the field of antiviral drug development .
Material Science
4-FBS can be used in the synthesis of various materials due to its ability to introduce fluorine and sulfonic acid groups into a molecule .
Application
One specific application is in the development of fluorinated polymers, which have unique properties such as high thermal stability and chemical resistance .
Method of Application
The specific procedures can vary, but generally, the reaction involves the monomer, 4-FBS, and a suitable catalyst. The reaction is typically carried out in a suitable solvent at elevated temperatures .
Results
The outcome of these reactions is the formation of fluorinated polymers. These materials have a wide range of applications, including in the electronics and aerospace industries .
Synthesis of Fluorinated Compounds
4-FBS can be used as a reactant in the synthesis of various fluorinated compounds .
Application
This application is in the field of organic chemistry, specifically in the synthesis of fluorinated organic compounds . These compounds have unique properties and are used in various fields, including pharmaceuticals and materials science .
Method of Application
The specific procedures can vary, but generally, the reaction involves the organic compound, 4-FBS, and other necessary reagents. The reaction is typically carried out in a suitable solvent at controlled temperatures .
Results
The outcome of these reactions is the formation of fluorinated organic compounds. These compounds have a wide range of applications, including in the development of new drugs and materials .
Synthesis of Sulfonated Polymers
4-FBS can be used in the synthesis of sulfonated polymers .
Application
This application is in the field of materials science, specifically in the development of sulfonated polymers . These polymers have unique properties, such as high thermal stability and chemical resistance .
Method of Application
The specific procedures can vary, but generally, the reaction involves the monomer, 4-FBS, and a suitable catalyst. The reaction is typically carried out in a suitable solvent at elevated temperatures .
Results
The outcome of these reactions is the formation of sulfonated polymers. These materials have a wide range of applications, including in the electronics and aerospace industries .
Safety And Hazards
The compound is associated with several hazard statements including H302, H315, H319, and H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and rinsing cautiously with water for several minutes in case of eye contact (P305+P351+P338) .
properties
IUPAC Name |
4-fluorobenzenesulfonic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5FO3S/c7-5-1-3-6(4-2-5)11(8,9)10/h1-4H,(H,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVSYONICNIDYBE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1F)S(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5FO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80190276 | |
Record name | 4-Fluorobenzenesulphonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80190276 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Fluorobenzenesulphonic acid | |
CAS RN |
368-88-7 | |
Record name | 4-Fluorobenzenesulfonic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=368-88-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Fluorobenzenesulphonic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000368887 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 368-88-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43021 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Fluorobenzenesulphonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80190276 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-fluorobenzenesulphonic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.104 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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